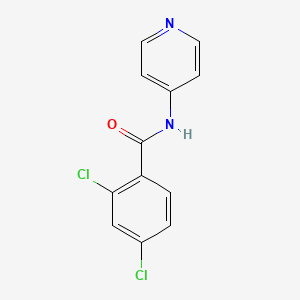

2,4-dichloro-N-(pyridin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-dichloro-N-(pyridin-4-yl)benzamide” is a chemical compound with the linear formula C12H8Cl2N2O . It is part of a collection of rare and unique chemicals provided to early discovery researchers . This compound belongs to the class of organic compounds known as benzanilides .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “2,4-dichloro-N-(pyridin-4-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-(pyridin-4-yl)benzamide” is characterized by an anilide group in which the carboxamide group is substituted with a benzene ring .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Improved Synthesis Processes : Research has focused on developing improved synthesis processes for related compounds. For instance, 2-hydroxy-N-(pyridin-4-yl)benzamide, synthesized from salicylic acid and 4-aminopyridine, demonstrates the potential for high-yield synthesis under mild conditions with simple process operations (Dian, 2010).

Role in C-H Bond Amination : 2-(Pyridin-2-yl) aniline, a related compound, has been used as a directing group for C-H bond amination, indicating potential applications in organic synthesis and modification of benzamide derivatives (Zhao et al., 2017).

Pharmacological Applications

Potential in Epilepsy Treatment : N-pyridyl benzamide derivatives have been identified as KCNQ2/Q3 potassium channel openers and have shown activity in animal models of epilepsy and pain. This highlights the potential pharmacological applications of related benzamide compounds (Amato et al., 2011).

VEGFR-2 Kinase Inhibition : Substituted benzamides have been explored as inhibitors of VEGFR-2 kinase activity, which is critical in cancer therapy. This indicates a role for related compounds in the development of anti-cancer drugs (Borzilleri et al., 2006).

Material Science and Chemistry

Luminescent Properties : Studies have identified compounds like 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-4-yl-benzamide, which exhibit luminescence and aggregation enhanced emission in certain solutions, suggesting potential applications in material science (Srivastava et al., 2017).

Corrosion Inhibition : Schiff bases related to N-(pyridin-2-yl)benzamides have been investigated for their corrosion inhibitive performance on mild steel, indicating their potential application in corrosion protection (Murmu et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of 2,4-dichloro-N-(pyridin-4-yl)benzamide are the Janus kinase (JAK) family of proteins, specifically TYK2, JAK1, JAK2, and JAK3 . These proteins play a crucial role in the signaling pathways of various cytokines and growth factors, which are essential for cell growth, differentiation, and immune response .

Mode of Action

2,4-Dichloro-N-(pyridin-4-yl)benzamide acts as a potent inhibitor of the JAK family proteins. It binds to these proteins with high affinity, thereby inhibiting their activity . This inhibition disrupts the signaling pathways mediated by these proteins, leading to changes in cellular processes such as cell growth and immune response .

Biochemical Pathways

The inhibition of JAK proteins by 2,4-dichloro-N-(pyridin-4-yl)benzamide affects several biochemical pathways. For instance, it can disrupt the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus . The disruption of this pathway can lead to downstream effects such as altered gene expression and changes in cell behavior .

Pharmacokinetics

It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of this compound remain to be elucidated.

Result of Action

The molecular and cellular effects of 2,4-dichloro-N-(pyridin-4-yl)benzamide’s action largely depend on the specific cellular context and the pathways that are being inhibited. Generally, the inhibition of JAK proteins can lead to changes in cell growth, differentiation, and immune response . The specific effects can vary widely depending on the cell type and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of 2,4-dichloro-N-(pyridin-4-yl)benzamide can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the compound’s action by competing for the same targets . Additionally, factors such as pH and temperature can affect the compound’s stability and hence its efficacy . .

Safety and Hazards

Orientations Futures

The future directions of “2,4-dichloro-N-(pyridin-4-yl)benzamide” could involve its use in the treatment of inflammatory diseases, such as psoriasis and inflammatory bowel diseases (IBD), by selective targeting of TYK2 . Additionally, the compound’s amide group could facilitate spin-crossover (SCO) cooperativity via hydrogen bonding .

Propriétés

IUPAC Name |

2,4-dichloro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-8-1-2-10(11(14)7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUMGKSMDVCODH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(pyridin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2742498.png)

![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)

![3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742500.png)

![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)